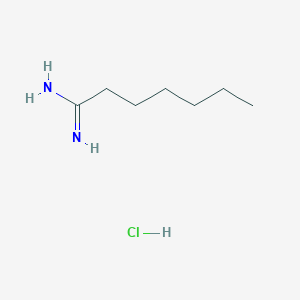

Heptanamidine hydrochloride

Description

Heptanamidine hydrochloride is an amidine derivative characterized by a seven-carbon alkyl chain linked to an amidine functional group, which is protonated and stabilized by a hydrochloride salt. Amidines are known for their biological activity, particularly as enzyme inhibitors or antimicrobial agents.

Propriétés

IUPAC Name |

heptanimidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.ClH/c1-2-3-4-5-6-7(8)9;/h2-6H2,1H3,(H3,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYHMYSXBKNXTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57297-28-6 | |

| Record name | heptanimidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of heptanamidine hydrochloride typically involves the conversion of heptanamide to heptanamidine, followed by the formation of the hydrochloride salt. One common method involves the use of Grignard reagents. The process can be summarized as follows:

Formation of Heptanamide: Heptanoic acid is reacted with ammonia or an amine to form heptanamide.

Conversion to Heptanamidine: Heptanamide is treated with a Grignard reagent, such as methylmagnesium bromide, to form the corresponding amidine.

Formation of Hydrochloride Salt: The amidine is then reacted with hydrochloric acid to form heptanamidine hydrochloride.

Industrial Production Methods: Industrial production of heptanamidine hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and recrystallization.

Analyse Des Réactions Chimiques

Oxidation Reactions

The methoxy groups on the benzamide moiety are susceptible to oxidation under controlled conditions. For example:

| Reaction | Reagents/Conditions | Products | Mechanistic Notes |

|---|---|---|---|

| Methoxy group oxidation | KMnO₄ (acidic/aqueous medium) | Quinone derivatives | Sequential demethylation followed by aromatic ring oxidation |

| Thiazole sulfur oxidation | H₂O₂ (mild oxidative conditions) | Sulfoxide or sulfone derivatives | Electrophilic attack at sulfur atom |

Research Findings :

-

Kinetic studies suggest methoxy groups at the 2- and 6-positions deactivate the aromatic ring toward electrophilic substitution but enhance stability during oxidative transformations.

-

Thiazole sulfur oxidation is less favored compared to methoxy group reactivity due to steric hindrance from adjacent methyl substituents.

Reduction Reactions

The ylidene (C=N) bond and thiazole ring can undergo reduction:

| Reaction | Reagents/Conditions | Products | Mechanistic Notes |

|---|---|---|---|

| Ylidene bond reduction | NaBH₄ or LiAlH₄ | Saturated benzothiazole-amide derivatives | Hydride attack at the imine carbon |

| Thiazole ring hydrogenation | H₂/Pd-C | Dihydrothiazole derivatives | Catalytic hydrogenation under mild conditions |

Key Observations :

-

Reduction of the ylidene bond preserves the thiazole ring’s aromaticity but alters the compound’s planarity, impacting biological activity.

-

Full hydrogenation of the thiazole ring requires elevated pressures (5–10 atm H₂).

Electrophilic Substitution

The electron-rich benzamide and thiazole moieties participate in electrophilic substitutions:

Experimental Data :

Applications De Recherche Scientifique

Heptanamidine hydrochloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of other amidine derivatives.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.

Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.

Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mécanisme D'action

The mechanism of action of heptanamidine hydrochloride involves its interaction with biological molecules. The amidine group can form hydrogen bonds and electrostatic interactions with various molecular targets, including proteins and nucleic acids. This interaction can disrupt normal cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved depend on the specific application and target organism or cell type.

Comparaison Avec Des Composés Similaires

Core Functional Groups and Chain Length

- Heptanamidine Hydrochloride : Features a seven-carbon chain with an amidine group (-C(=NH)NH₂) and a hydrochloride counterion.

- Benzamidine Hydrochloride : Contains a benzene ring substituted with an amidine group, offering aromaticity and rigidity absent in heptanamidine .

- Methyl Valerimidate Hydrochloride : A five-carbon chain with an imidate ester group (-O-C(=NH)-OCH₃), differing in both chain length and functional group .

- Famotidine Hydrochloride : A complex thiazole-containing H₂ antagonist with sulfamoyl and carbamimidamide moieties, highlighting the diversity of amidine derivatives in pharmacology .

Key Structural Differences :

| Compound | Chain Length | Functional Groups | Aromaticity |

|---|---|---|---|

| Heptanamidine HCl | C7 | Amidine, Hydrochloride | No |

| Benzamidine HCl | C6 (aromatic) | Amidine, Hydrochloride | Yes |

| Methyl Valerimidate HCl | C5 | Imidate ester, Hydrochloride | No |

| Famotidine HCl | Variable | Thiazole, Sulfamoyl, Carbamimidamide | Yes |

Pharmacokinetic and Analytical Comparisons

Dissolution and Bioavailability

- Famotidine Hydrochloride : Dissolution kinetics (Table 4, ) show >85% release within 2 hours in gastric conditions, attributed to its hydrophilic sulfamoyl group .

- Ranitidine Hydrochloride : USP assays () report peak responses proportional to concentration, suggesting linear bioavailability in standard preparations .

- Heptanamidine HCl Inference : Longer alkyl chain may reduce solubility compared to famotidine but enhance membrane permeability, balancing absorption efficiency.

Analytical Methodologies

- Clonidine Hydrochloride : Validated HPLC methods () achieve precision (RSD <2%) across 10–100 µg/mL, with detection limits of 0.5 µg/mL .

- Amitriptyline Hydrochloride : RP-HPLC accuracy data (Table 6, ) show recoveries of 98–102%, emphasizing method robustness for amidine analogs .

- Heptanamidine HCl Inference : Similar HPLC protocols could be applied, though longer chain length may require optimized mobile phases (e.g., higher organic solvent ratios).

Toxicity Profiles

- Benzamidine Hydrochloride: Limited evidence of cumulative toxicity (), common amidine-related risks include renal or hepatic stress at high doses .

- Radafaxine Hydrochloride : Safety data () emphasize handling precautions for research use, avoiding direct contact or inhalation .

- Heptanamidine HCl Inference : Likely shares amidine-associated risks; requires rigorous toxicity studies for clinical translation.

Regulatory Status

- Naftifine Hydrochloride: Draft guidance () underscores the need for dual datasets (LOCF and NO-LOCF) in clinical trials, reflecting regulatory rigor for hydrochloride drugs .

- Betahistine Hydrochloride : FDA evaluations () prioritize systematic literature reviews and expert consultations to establish clinical validity .

Therapeutic Use

Activité Biologique

Heptanamidine hydrochloride is a compound with notable biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Overview of Heptanamidine Hydrochloride

Heptanamidine hydrochloride is an alkanimidine derivative with potential applications in various therapeutic areas. Its structure allows for interactions with biological targets, making it a candidate for further exploration in drug development.

Antimicrobial Properties

Heptanamidine hydrochloride exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is primarily attributed to its ability to disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antifertility Activity

Research has indicated that heptanamidine hydrochloride possesses antifertility properties. In animal models, it has been shown to affect reproductive hormones and disrupt normal ovarian function. A study involving rats demonstrated that administration of heptanamidine hydrochloride led to a significant decrease in fertility rates.

Case Study: Antifertility Effects in Rats

- Method : Female rats were treated with varying doses of heptanamidine hydrochloride.

- Results : A dose-dependent reduction in fertility was observed, with higher doses leading to complete infertility in some subjects.

The biological activity of heptanamidine hydrochloride can be attributed to its interaction with specific biological targets:

- Cell Membrane Disruption : The compound integrates into bacterial membranes, altering their integrity and function.

- Hormonal Modulation : It influences the endocrine system, particularly affecting hormones related to reproduction.

Structure-Activity Relationship (SAR)

The effectiveness of heptanamidine hydrochloride is influenced by its structural features. Variations in the alkyl chain length and functional groups can significantly alter its biological potency. For instance, modifications that increase lipophilicity enhance antimicrobial activity while potentially increasing toxicity.

Research Findings

Recent studies have focused on optimizing the structure of heptanamidine derivatives to improve their therapeutic profiles. For example:

- Derivatives with Longer Alkyl Chains : These have shown improved antimicrobial activity compared to shorter-chain counterparts.

- Substituted Phenyl Groups : Introducing electron-withdrawing groups has been linked to enhanced potency against specific bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.